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molecular formula C15H19NO4 B8301305 Ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate

Ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate

Cat. No. B8301305
M. Wt: 277.31 g/mol
InChI Key: KHIGTTQDSIQQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299061B2

Procedure details

Add oxalyl chloride (189 mL, 2.17 mol) to 4-ethoxybenzoic acid (334.5 g, 1.99 mol) and N,N-dimethylformamide (1 mL) in dichloromethane (3 L). After 1 hr at 25-26° C., concentrate the mixture under reduced pressure until a constant weight is achieved. Stir ethyl 1-aminocyclopropanecarboxylate hydrochloride (300 g, 1.81 mol) and dichloromethane (2.5 L) in an ice water bath. Add triethylamine (631 mL, 4.53 mol) and then add a solution of the acid chloride (ca 380 g) in dichloromethane (500 mL). Stir the reaction mixture for approximately 16 hours at ambient temperature. Dilute the reaction with aqueous 1N hydrochloric acid (1 L). Extract the aqueous layer with dichloromethane (1 L). Wash the organic layer with water (2 L) and brine (2 L). Dry the solution over sodium sulfate, filter, and concentrate under reduced pressure. Slurry the residue in hexanes and filter to give the title compound (478 g, 95%) as an ivory powder: MS (mass spectrometry) (m/z): 278 (M+1).
Quantity
189 mL
Type
reactant
Reaction Step One
Quantity
334.5 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
631 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
2.5 L
Type
solvent
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH2:7]([O:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=O)=[CH:12][CH:11]=1)[CH3:8].Cl.[NH2:20][C:21]1([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:23][CH2:22]1.C(N(CC)CC)C.Cl>ClCCl.CN(C)C=O>[CH2:7]([O:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([NH:20][C:21]2([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:23][CH2:22]2)=[O:16])=[CH:17][CH:18]=1)[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
189 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
334.5 g
Type
reactant
Smiles
C(C)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
3 L
Type
solvent
Smiles
ClCCl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
Cl.NC1(CC1)C(=O)OCC
Step Three
Name
Quantity
631 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2.5 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture for approximately 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate the mixture under reduced pressure until a constant weight
ADDITION
Type
ADDITION
Details
Dilute
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with dichloromethane (1 L)
WASH
Type
WASH
Details
Wash the organic layer with water (2 L) and brine (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the solution over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 478 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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